molecular formula C12H18N2O3 B1397303 Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate CAS No. 1219957-49-9

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate

Cat. No.: B1397303
CAS No.: 1219957-49-9
M. Wt: 238.28 g/mol
InChI Key: PVZOGMQQRGQIIR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is an organic compound with the molecular formula C12H18N2O3. It is a benzoate ester derivative, characterized by the presence of an amino group and a methoxyethylamino group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate typically involves the esterification of 3-amino-4-[(2-methoxyethyl)amino]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and methoxyethylamino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-aminobenzoate: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.

    Ethyl 3-nitro-4-[(2-methoxyethyl)amino]benzoate: Contains a nitro group instead of an amino group, affecting its oxidation and reduction behavior.

    Ethyl 3-amino-4-[(2-ethoxyethyl)amino]benzoate: Similar structure but with an ethoxyethyl group, leading to variations in solubility and reactivity.

Uniqueness

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is unique due to the presence of both amino and methoxyethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse research applications, offering versatility in chemical synthesis and biological studies.

Properties

IUPAC Name

ethyl 3-amino-4-(2-methoxyethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-17-12(15)9-4-5-11(10(13)8-9)14-6-7-16-2/h4-5,8,14H,3,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZOGMQQRGQIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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